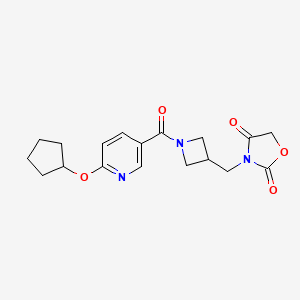

3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was achieved through the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Aplicaciones Científicas De Investigación

Discovery and Optimization of Agricultural Fungicides

Famoxadone Development : Famoxadone, an agricultural fungicide, showcases the utility of oxazolidinone derivatives in protecting crops from fungal pathogens. It represents a new class of fungicides effective against a wide range of plant pathogens, highlighting the importance of oxazolidinone structures in agricultural chemistry (Sternberg et al., 2001).

Advances in Synthetic Chemistry

Synthesis of α-Hydroxyamides : Research into the synthesis of 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates underlines their significance in creating α-hydroxyamides, compounds with potential utility in various chemical synthesis applications (Merino et al., 2010).

Microwave-Assisted Synthesis : The development of microwave-assisted methods for synthesizing N',N'-disubstituted alpha-hydroxyhydrazides from substituted 3-amino-oxazolidin-2,4-diones demonstrates the evolving techniques in chemical synthesis, offering faster and more efficient pathways (Kurz & Widyan, 2005).

Carbon Dioxide Utilization : The use of atmospheric carbon dioxide for synthesizing oxazolidine-2,4-diones presents an innovative approach to incorporating environmental sustainability into chemical synthesis, indicating the broader applications of these compounds in green chemistry (Zhang et al., 2015).

Biological and Medicinal Chemistry Research

Antimicrobial Agent Synthesis : The development of novel oxazolidinones as potential antimicrobial agents underlines the significance of oxazolidine-2,4-diones in medicinal chemistry, offering a basis for new therapies against bacterial infections (Devi et al., 2013).

Propiedades

IUPAC Name |

3-[[1-(6-cyclopentyloxypyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c22-16-11-25-18(24)21(16)10-12-8-20(9-12)17(23)13-5-6-15(19-7-13)26-14-3-1-2-4-14/h5-7,12,14H,1-4,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQXCZQWTLQTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)

![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)